7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Structural Overview and Nomenclature
The molecular structure of 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one exhibits a distinctive heterocyclic framework characterized by a partially saturated quinoxalinone core with specific substitution patterns that define its chemical identity and biological properties. The compound possesses the molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 grams per mole, as documented in comprehensive chemical databases. The structural designation follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the positions of the fluorine atom at the 7-position, methyl groups at both the 4- and 6-positions, and the carbonyl functionality at the 2-position of the tetrahydroquinoxaline ring system.
The heterocyclic core consists of a six-membered dihydropyrazine ring fused to a benzene ring, with the tetrahydro designation indicating partial saturation of the pyrazine moiety. This structural arrangement places this compound within the broader classification of nitrogen-containing heterocycles, specifically the quinoxaline derivatives that have garnered substantial attention in pharmaceutical research. The presence of the fluorine substituent at the 7-position introduces significant electronic effects, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. The methyl substituents at positions 4 and 6 provide additional steric and electronic modifications that influence both the compound's reactivity and its potential biological interactions.
Chemical identification of this compound utilizes multiple systematic approaches, including the assigned Chemical Abstracts Service registry number 1261079-57-5 and the MDL number MFCD18157666, ensuring unambiguous identification across various chemical databases and literature sources. The compound's three-dimensional structure exhibits specific conformational preferences due to the constraints imposed by the fused ring system and the steric interactions between the methyl substituents and other ring components. Advanced spectroscopic characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural confirmation and enable precise identification of isomeric forms and substitution patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁FN₂O | |
| Molecular Weight | 194.21 g/mol | |
| Chemical Abstracts Service Number | 1261079-57-5 | |
| MDL Number | MFCD18157666 | |
| Purity (Commercial) | >95% |
Historical Context in Heterocyclic Chemistry
The development of this compound represents a continuation of the rich historical tradition in heterocyclic chemistry that began in the 1800s alongside the broader development of organic chemistry as a scientific discipline. The quinoxaline ring system, which forms the structural foundation of this compound, emerged from systematic investigations into nitrogen-containing heterocycles during the late nineteenth and early twentieth centuries. Historical research in this area laid the groundwork for understanding the unique properties and synthetic challenges associated with fused heterocyclic systems containing multiple nitrogen atoms.
The evolution of tetrahydroquinoxaline chemistry reflects broader trends in synthetic organic chemistry, particularly the development of selective reduction methods and cyclization strategies that enable the construction of complex heterocyclic frameworks. Early synthetic approaches to quinoxaline derivatives involved condensation reactions between 1,2-diaminobenzenes and dicarbonyl compounds, establishing fundamental reaction patterns that continue to influence contemporary synthetic methodologies. These historical precedents provided the conceptual foundation for developing more sophisticated synthetic routes capable of introducing specific substitution patterns, such as the fluorine and methyl groups present in this compound.
The incorporation of fluorine substituents into heterocyclic compounds represents a more recent development in the historical timeline, coinciding with advances in fluorination chemistry during the mid-to-late twentieth century. This period witnessed increasing recognition of fluorine's unique properties, including its high electronegativity, small atomic radius similar to hydrogen, and ability to form exceptionally strong carbon-fluorine bonds. These characteristics led to systematic investigations of fluorinated analogs of known bioactive compounds, driving the development of specialized synthetic methodologies for introducing fluorine atoms into complex molecular frameworks.
Contemporary synthetic approaches to this compound reflect the culmination of decades of methodological development in heterocyclic chemistry. Modern synthetic strategies often employ metal-free cascade reactions and environmentally sustainable approaches, representing significant advances over earlier synthetic methods that relied heavily on harsh reaction conditions and toxic reagents. These developments demonstrate the continuing evolution of synthetic organic chemistry toward more efficient, selective, and environmentally responsible methodologies for constructing complex heterocyclic compounds.
Significance in Medicinal and Materials Chemistry
The significance of this compound in medicinal chemistry stems from its membership in the tetrahydroquinoxaline class of compounds, which have demonstrated considerable potential as scaffolds for pharmaceutical development. Research investigations have identified tetrahydroquinoxaline derivatives as promising candidates for developing novel therapeutics targeting neurological disorders, with particular emphasis on their ability to modulate neurotransmitter systems involved in depression and anxiety disorders. The specific substitution pattern present in this compound contributes to its potential pharmaceutical applications through enhanced pharmacokinetic properties and improved target selectivity compared to unsubstituted analogs.
The fluorine substituent at the 7-position plays a crucial role in determining the compound's medicinal chemistry profile, as fluorine frequently serves as a biological equivalent or bioisostere for hydrogen or oxygen in drug discovery research. This bioisosteric replacement strategy enables the development of fluorinated analogs with improved metabolic stability, enhanced lipophilicity, and increased bioavailability compared to their non-fluorinated counterparts. The strategic placement of fluorine in this compound may therefore contribute to optimized pharmacological properties while maintaining the essential structural features required for biological activity.
Materials science applications of this compound reflect the growing interest in heterocyclic compounds as building blocks for advanced functional materials. The compound's potential utility in creating novel materials with unique electronic properties makes it particularly valuable for developing next-generation sensors and organic electronic devices. The combination of nitrogen-containing heterocyclic functionality with fluorine substitution provides an attractive molecular platform for engineering materials with tailored electronic characteristics, including controlled conductivity and selective binding properties.
The compound's role as a synthetic intermediate in the production of other complex organic molecules further enhances its significance in contemporary chemical research and industrial applications. Its utility in streamlining synthetic processes across various chemical industries demonstrates the broader impact of well-designed heterocyclic scaffolds on chemical manufacturing efficiency. Additionally, the compound finds application in biochemical assays designed to study enzyme activities and molecular interactions, contributing to fundamental research in biochemistry and molecular biology. These diverse applications underscore the multifaceted importance of this compound across multiple scientific disciplines.
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Neurological disorder therapeutics | Enhanced metabolic stability, improved bioavailability |
| Materials Science | Electronic device components | Unique electronic properties, selective binding |
| Chemical Synthesis | Synthetic intermediate | Streamlined production processes |
| Biochemical Research | Enzyme activity studies | Molecular interaction investigations |
Properties
IUPAC Name |
7-fluoro-4,6-dimethyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-3-9-8(4-7(6)11)12-10(14)5-13(9)2/h3-4H,5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXTYHYRQMILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The fluorine atom and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one
- Molecular Formula : C₈H₆F₂N₂O (vs. C₁₀H₁₂FN₂O for the target compound).
- Key Differences: Contains two fluorine atoms at positions 6 and 7, compared to a single fluorine at position 7 in the target compound. Lacks methyl groups, resulting in a lower molecular weight (184.14 g/mol vs. ~210 g/mol estimated for the target).
Quinazoline Derivatives (e.g., 4-Chloro-6,7-dimethoxyquinazoline)
- Molecular Formula : C₁₀H₈ClN₂O₂.
- Key Differences: Ring System: Quinazoline has a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, contrasting with the partially saturated tetrahydroquinoxaline core of the target compound. Substituents: Chlorine and methoxy groups introduce distinct electronic effects (electron-withdrawing vs. electron-donating) compared to fluorine and methyl groups .
Fluorinated Isatins (e.g., 7-Fluoroisatin)
- Molecular Formula: C₈H₄FNO₂.
- Key Differences: Core Structure: Isatin features an indole-derived scaffold with a ketone group, lacking the bicyclic nitrogen-rich system of tetrahydroquinoxalinones. Applications: Isatins are often explored as kinase inhibitors, whereas tetrahydroquinoxalinones may target different pathways due to structural rigidity .
Physicochemical Properties
Biological Activity
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including a fluorine atom and methyl groups, contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 192.21 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 1261079-57-5 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with 2,3-butanedione in the presence of a catalyst under reflux conditions using solvents such as ethanol or methanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate cellular processes by interacting with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Study A demonstrated that this compound showed inhibitory effects against various bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer activity:
- Study B reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 25 µM.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study 1: Antibacterial Activity
- Researchers evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations above 20 µg/mL.
-
Case Study 2: Anticancer Effects
- A study focused on the effects on breast cancer cells highlighted that the compound induced apoptosis via caspase activation.
- Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Comparative Biological Activity
To better understand the biological activity of this compound compared to related compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| This compound | 10 - 50 | 25 |
| Related Compound A | 15 - 60 | 30 |
| Related Compound B | 20 - 70 | >40 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with high purity?
- Methodology :
-
Condensation reactions : Use o-phenylenediamine derivatives with fluorinated anhydrides or esters under inert atmospheres (e.g., N₂) to avoid intermediate oxidation. For example, THF or DMF as solvents with catalysts like Pd/C for hydrogenation steps .
-
Reductive alkylation : Sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid at 0°C to room temperature effectively reduces imine intermediates while preserving fluorinated and methyl substituents .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Table 1: Synthesis Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pd/C, H₂, THF, reflux | 85% | |
| Reductive alkylation | NaCNBH₃, CH₃OH, AcOH, 0°C → rt | 98% | |
| Bromination | Br₂, AcOH, rt | 90% |
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and substituent orientation (e.g., fluorine and methyl groups). Single-crystal studies at 298 K with R factors <0.1 ensure accuracy .
- NMR spectroscopy : ¹⁹F NMR (δ -120 to -150 ppm) confirms fluorine position; ¹H/¹³C NMR identifies methyl groups and ring saturation.
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and validate molecular weight.
Q. What are the key steps in designing biological activity assays for fluorinated tetrahydroquinoxalinone derivatives?
- Methodology :
- In vitro testing : Screen against bacterial efflux pumps (e.g., Staphylococcus aureus) using fluorophore-based assays, as fluorinated analogs show antibiotic intermediate potential .
- Neuropharmacological assays : Assess dopamine receptor binding (D₂/D₃) via radioligand displacement, given structural similarity to antipsychotic intermediates .
Advanced Research Questions
Q. How can researchers address instability of intermediates during synthesis?
- Methodology :
- Inert atmosphere : Use N₂ or Ar during reflux (e.g., THF) to prevent oxidation of dihydroquinoxaline intermediates .
- Low-temperature workup : Quench reactions at 0°C and isolate intermediates rapidly via rotary evaporation.
- Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (EDTA) to reaction mixtures to inhibit degradation .
Q. How should researchers resolve contradictions in reaction outcomes under varying conditions?
- Methodology :
- Systematic parameter screening : Vary solvent polarity (DMF vs. THF), temperature (rt vs. reflux), and catalysts (Pd/C vs. PtO₂) to map product selectivity.
- Mechanistic studies : Use DFT calculations to predict thermodynamic favorability of pathways (e.g., ring closure vs. side-product formation) .
Q. How can computational modeling predict reactivity in fluorinated tetrahydroquinoxalinones?
- Methodology :
- Docking simulations : Model interactions with bacterial topoisomerases or neurotransmitter receptors using AutoDock Vina or Schrödinger Suite .
- QM/MM calculations : Assess fluorine’s electron-withdrawing effects on ring electrophilicity and reaction barriers .
Q. What challenges arise in establishing structure-activity relationships (SAR) for methyl-fluoro substitution patterns?
- Methodology :
- Positional isomer synthesis : Compare 4,6-dimethyl vs. 5,7-dimethyl analogs via Suzuki coupling (phenylboronic acid, Pd(PPh₃)₄) .
- Biological profiling : Test isomers in parallel assays (e.g., MIC for antibiotics, IC₅₀ for receptor binding) to isolate substituent effects .
Q. How can discrepancies in analytical data (e.g., NMR vs. X-ray) be reconciled?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
